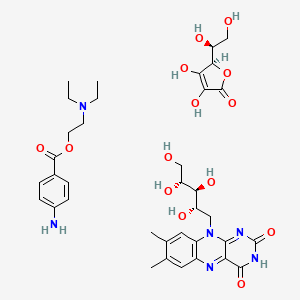
GNE-4997
Übersicht
Beschreibung
GNE-4997 is a synthetic organic compound that functions as a potent and selective inhibitor of interleukin-2-inducible tyrosine kinase (ITK). ITK is a member of the Tec family of tyrosine kinases and plays a crucial role in T cell development, differentiation, and effector function. This compound is characterized by its tetrahydroindazole structure and has shown significant potential in modulating immune responses by inhibiting ITK activity .
Wissenschaftliche Forschungsanwendungen
GNE-4997 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ITK in various chemical reactions and pathways.
Biology: Employed in research to understand T cell development, differentiation, and effector functions.
Medicine: Investigated for its potential therapeutic applications in treating immune-related disorders such as allergic asthma and autoimmune diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ITK
Wirkmechanismus
The mechanism of action of indazole derivatives can vary widely, depending on their specific structure and the biological system in which they are acting . Some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GNE-4997 involves multiple steps, starting with the formation of the tetrahydroindazole core. The key steps include:
Formation of the Tetrahydroindazole Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GNE-4997 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise die Aktivität der Verbindung verändert.
Substitution: Substitutionsreaktionen können verschiedene Substituenten einführen, die die Selektivität und Potenz der Verbindung beeinflussen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Diese Produkte können verschiedene oxidierte, reduzierte oder substituierte Derivate von this compound umfassen .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von ITK in verschiedenen chemischen Reaktionen und Wegen zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die T-Zell-Entwicklung, -Differenzierung und -Effektorfunktionen zu verstehen.
Medizin: Wird auf sein potenzielles therapeutisches Einsatzgebiet bei der Behandlung von immunbedingten Erkrankungen wie allergischem Asthma und Autoimmunerkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf ITK abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von ITK. ITK ist an der T-Zell-Rezeptor (TCR)-Signalgebung beteiligt, die zur Phosphorylierung von Phospholipase γ-1 (PLCγ1) und der anschließenden Mobilisierung von Kalziumionen führt. Durch Hemmung von ITK unterbricht this compound diesen Signalweg und moduliert so die T-Zell-Antworten. Diese Hemmung ist entscheidend für die Kontrolle der T-Helfer-2 (Th2)-Zellfunktion und die Reduzierung von Entzündungen und Schleimproduktion bei Erkrankungen wie allergischem Asthma .
Ähnliche Verbindungen:
- GNE-6640
- GNE-6776
- MMG-11
- GW-870086
Vergleich: this compound ist aufgrund seiner hohen Selektivität und Potenz als ITK-Inhibitor einzigartig. Im Vergleich zu ähnlichen Verbindungen hat this compound eine geringere Inhibitorkonstante (K_i) von 0,09 Nanomolar, was seine überlegene Bindungsaffinität und Wirksamkeit unterstreicht. Darüber hinaus zeigt this compound eine reduzierte Zytotoxizität aufgrund der Korrelation zwischen der Basizität seiner solubilisierenden Elemente und Off-Target-Antiproliferationswirkungen .
Vergleich Mit ähnlichen Verbindungen
- GNE-6640
- GNE-6776
- MMG-11
- GW-870086
Comparison: GNE-4997 is unique due to its high selectivity and potency as an ITK inhibitor. Compared to similar compounds, this compound has a lower inhibitory constant (K_i) of 0.09 nanomolar, indicating its superior binding affinity and effectiveness. Additionally, this compound exhibits reduced cytotoxicity due to the correlation between the basicity of its solubilizing elements and off-target antiproliferative effects .
Eigenschaften
IUPAC Name |
N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFIKALOWSUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

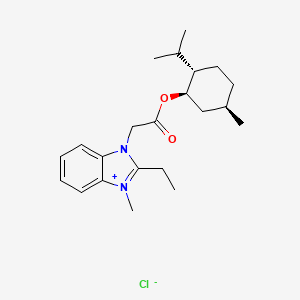
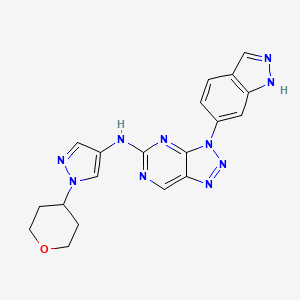
![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)
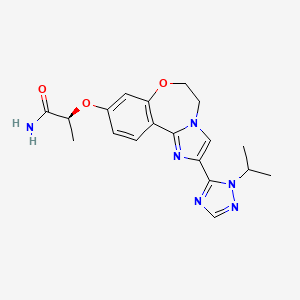
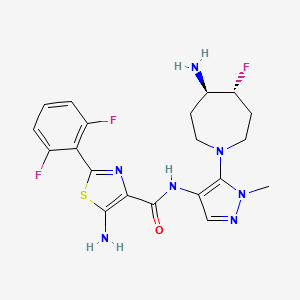
![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)
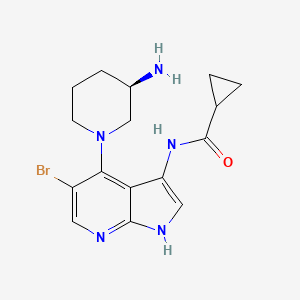
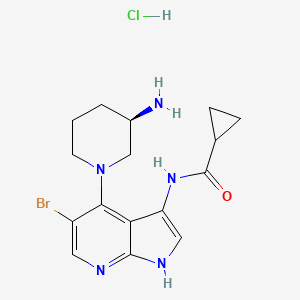
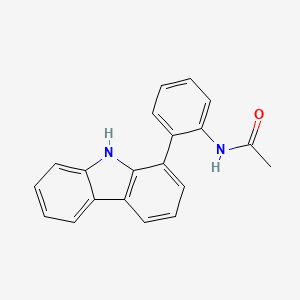
![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one;2,2,2-trifluoroacetic acid](/img/structure/B607628.png)
